molecular formula C10H9Cl2N B2663906 8-(Chloromethyl)quinoline hydrochloride CAS No. 2055119-01-0

8-(Chloromethyl)quinoline hydrochloride

Cat. No.: B2663906
CAS No.: 2055119-01-0
M. Wt: 214.09
InChI Key: BKDZLPUEWDNSGH-UHFFFAOYSA-N
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Description

Context within Quinoline (B57606) Chemistry and Heterocyclic Compounds

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in organic chemistry. biointerfaceresearch.comsphinxsai.com The quinoline scaffold is a "privileged structure," meaning it is a recurring motif in a multitude of biologically active compounds and functional materials. nih.govresearchgate.netrsc.org

The electronic nature of the quinoline ring system dictates its reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic substitution. Consequently, electrophilic attacks preferentially occur on the benzene ring, typically at the 5- and 8-positions. pharmaguideline.com This inherent regioselectivity makes the synthesis of 8-substituted quinolines a synthetically accessible and important endeavor. Functionalization at this position can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets or its performance in material applications. researchgate.net

Research Significance of the Chloromethyl Moiety at Position 8 of the Quinoline Ring

The introduction of a chloromethyl (-CH2Cl) group at the 8-position of the quinoline ring is of considerable research interest. This functional group acts as a versatile synthetic handle, enabling the extension of the quinoline scaffold through various chemical transformations. The carbon atom of the chloromethyl group is electrophilic due to the presence of the electron-withdrawing chlorine atom, making it susceptible to nucleophilic substitution reactions.

This reactivity allows for the facile introduction of a wide range of functional groups, including amines, alcohols, thiols, and carbanions, by displacing the chloride ion. This capability to serve as an alkylating agent for various nucleophiles is a cornerstone of its utility. Through this pathway, researchers can construct more complex molecules, tethering the quinoline-8-ylmethyl moiety to other pharmacophores or material backbones to create hybrid molecules with potentially enhanced or novel properties. The hydrochloride salt form of the compound often enhances its stability and solubility in certain solvents, facilitating its use in various reaction conditions.

Chemical Properties and Synthesis

While specific, detailed research on 8-(chloromethyl)quinoline (B3059077) hydrochloride is limited, its chemical properties can be inferred from its structure and data available in chemical databases.

PropertyValue
Molecular FormulaC10H9Cl2N
Molecular Weight214.09 g/mol
IUPAC Name8-(chloromethyl)quinoline;hydrochloride
CAS Number2055119-01-0
Canonical SMILESC1=CC2=C(C(=C1)CCl)N=CC=C2.Cl
InChI KeyNODCROWKAAFCQB-UHFFFAOYSA-N

Applications in Research

The utility of 8-(chloromethyl)quinoline hydrochloride as a research chemical is primarily as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry

In the realm of medicinal chemistry, the quinoline nucleus is a well-established pharmacophore present in numerous approved drugs, including antimalarials, antibacterials, and anticancer agents. biointerfaceresearch.comsphinxsai.comnih.gov The ability to use this compound to introduce the quinoline-8-ylmethyl group into new molecular entities is a key area of its potential application. For instance, it could be reacted with various amine-containing scaffolds to produce novel compounds for biological screening. The 8-aminoquinoline (B160924) scaffold, for example, is a known component of antimalarial drugs. nih.gov

Materials Science

In materials science, quinoline derivatives are investigated for their applications in organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors, owing to their photophysical and coordination properties. nih.gov this compound can serve as a starting material for creating new ligands for metal complexes with interesting optical or electronic properties. The reactive chloromethyl group allows for the incorporation of the quinoline moiety into larger polymeric structures or onto surfaces to modify their properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(chloromethyl)quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;/h1-6H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODCROWKAAFCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CCl)N=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 8 Chloromethyl Quinoline Hydrochloride

Established Synthetic Pathways from Quinoline (B57606) Precursors

The synthesis of 8-(Chloromethyl)quinoline (B3059077) hydrochloride is not typically achieved through direct chloromethylation of the parent quinoline molecule due to significant challenges in controlling regioselectivity. Instead, established methods rely on precursors where a functional group is already present at the 8-position, which is then converted to the chloromethyl group.

Chloromethylation Reactions of 8-Hydroxyquinoline (B1678124) Derivatives

The chloromethylation of 8-hydroxyquinoline (8-HQ) is a well-documented reaction but serves as a primary example of the regioselectivity challenges in quinoline chemistry. When 8-HQ is subjected to chloromethylation conditions, the electrophilic attack is directed by the powerful activating effect of the hydroxyl group to the ortho and para positions. acs.orgsci-hub.se This results in the formation of 5-(chloromethyl)-8-hydroxyquinoline and 7-(chloromethyl)-8-hydroxyquinoline, rather than the desired 8-substituted product. nih.gov The mechanism involves an electrophilic attack on the activated aromatic nucleus by a hydroxymethyl cation equivalent generated from formaldehyde (B43269) and a strong acid. sci-hub.se Therefore, while an established pathway for chloromethylating a quinoline precursor, this route is not viable for synthesizing the 8-(chloromethyl) derivative and underscores the necessity of alternative strategies.

Role of Specific Chlorinating Agents and Reaction Conditions

Given that direct chloromethylation of the quinoline ring at the 8-position is not favored, synthetic chemists have turned to pathways involving the modification of a pre-existing substituent at the target position. Two primary precursor-based routes are established in principle: conversion from quinoline-8-methanol and side-chain chlorination of 8-methylquinoline.

Conversion from Quinoline-8-methanol: A direct and common method involves the conversion of the primary alcohol in quinoline-8-methanol to the corresponding chloride. This is a standard functional group transformation. The most effective chlorinating agents for this purpose are thionyl chloride (SOCl₂) and phosphorus-based reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). Using thionyl chloride is often preferred as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies the purification of the final product. The reaction is typically performed in an inert solvent.

Side-Chain Chlorination of 8-Methylquinoline: An alternative pathway begins with 8-methylquinoline. nih.gov The methyl group can be chlorinated via a free-radical mechanism. This approach avoids electrophilic aromatic substitution on the ring and thus ensures positional integrity. Common reagents for this benzylic chlorination include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under UV light or thermal conditions. Following the chlorination, treatment with hydrochloric acid yields the target hydrochloride salt.

Optimized and Modified Synthetic Routes

Optimization of these synthetic routes focuses on maximizing yield and purity while ensuring precise positional control.

Strategies for Enhancing Reaction Yields and Purity

To improve the efficiency of the synthesis, several strategies can be employed depending on the chosen pathway.

For the Quinoline-8-methanol Route: The choice of chlorinating agent is critical. While concentrated hydrochloric acid can be used, more reactive agents like thionyl chloride often provide higher yields and cleaner conversions under milder conditions. The reaction temperature is carefully controlled to prevent the formation of side products. Purification is typically achieved through recrystallization of the resulting hydrochloride salt to obtain a high-purity product. mdpi.com

For the 8-Methylquinoline Route: In the free-radical chlorination of 8-methylquinoline, controlling the stoichiometry of the chlorinating agent is crucial to prevent over-chlorination, which would lead to the formation of 8-(dichloromethyl)quinoline and 8-(trichloromethyl)quinoline. The reaction is often run to partial completion, followed by separation of the desired mono-chlorinated product via chromatography before conversion to the hydrochloride salt.

The table below summarizes key aspects of these synthetic pathways.

PrecursorKey ReagentsTypical ConditionsPrimary Product (Isomer)Key Challenge
8-HydroxyquinolineFormaldehyde, HClLow temperature (0-5 °C)5- and 7-chloromethyl isomersIncorrect positional selectivity
Quinoline-8-methanolThionyl chloride (SOCl₂)Inert solvent, controlled temperature8-(Chloromethyl)quinolinePrecursor availability
8-MethylquinolineNCS, Radical Initiator (AIBN)Reflux in CCl₄ or similar solvent8-(Chloromethyl)quinolineAvoiding over-chlorination

Control of Positional Selectivity in Chloromethylation

As established, achieving positional selectivity is the paramount challenge in the synthesis of 8-(Chloromethyl)quinoline hydrochloride. Direct electrophilic attack on the unsubstituted quinoline ring is not a viable method for obtaining the 8-substituted isomer with high selectivity. Modern methods involving transition metal-catalyzed C-H activation have shown the potential to functionalize the 8-position of quinolines, but these are often complex and may not be considered established, high-yield preparative routes. mdpi.comresearchgate.net

The most robust and reliable strategy for ensuring the chloromethyl group is introduced exclusively at the 8-position is the precursor-based approach . By starting with a molecule that already possesses a carbon-based functional group at the C-8 position—either a methyl group (8-methylquinoline) or a hydroxymethyl group (quinoline-8-methanol)—the problem of regioselectivity on the aromatic ring is completely circumvented. The subsequent chemical transformation is then a functional group interconversion, which does not affect the substitution pattern of the quinoline core. This highlights a fundamental principle in organic synthesis: positional control is often best achieved by carrying a specific substituent through a synthetic sequence rather than attempting to introduce it with perfect selectivity at a later stage.

Green Chemistry Approaches in this compound Synthesis

While specific research on green synthetic methods for the final chlorination step to produce this compound is not widely documented, there is significant academic and industrial interest in applying green chemistry principles to the synthesis of the quinoline scaffold itself. nih.gov Traditional methods for building the quinoline ring, such as the Skraup or Friedländer syntheses, often require harsh conditions, strong acids, and high temperatures. researchgate.net

Modern research focuses on developing more environmentally benign alternatives, including:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy consumption. researchgate.net

Use of ionic liquids: These can serve as recyclable, non-volatile solvents and catalysts. researchgate.net

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and potential environmental impact.

Development of novel catalysts: The use of more efficient and recyclable catalysts can improve atom economy and reduce waste streams.

Although these methods apply to the formation of the quinoline precursor rather than the final chloromethylation step, they represent an important trend. The principles of green chemistry encourage the selection of pathways that are safer and more efficient, which would favor the conversion of quinoline-8-methanol with thionyl chloride (due to gaseous byproducts) over multi-step radical chlorination pathways that may use hazardous solvents like carbon tetrachloride.

Applications of 8 Chloromethyl Quinoline Hydrochloride and Its Derivatives in Materials Science and Industrial Processes

Research on Corrosion Inhibition Capabilities

Derivatives of 8-(Chloromethyl)quinoline (B3059077) hydrochloride have emerged as highly effective corrosion inhibitors for various metals and alloys, especially in acidic environments. researchgate.netnajah.edu Their efficacy stems from their molecular structure, which includes nitrogen and oxygen heteroatoms and π-electrons from the quinoline (B57606) ring. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. biointerfaceresearch.comnajah.edu This adsorbed layer impedes the electrochemical reactions responsible for corrosion, thereby preserving the integrity of the material.

The primary mechanism of corrosion inhibition by quinoline derivatives is the formation of an adsorbed film on the metal surface. researchgate.net The nature of this adsorption can be investigated through adsorption isotherms, which describe the equilibrium between the inhibitor in solution and on the surface. Studies consistently show that the adsorption of 8-(Chloromethyl)quinoline derivatives on metal surfaces, such as mild steel in hydrochloric acid, conforms to the Langmuir adsorption isotherm. researchgate.netnajah.edujmaterenvironsci.com

The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface, where each active site on the surface holds one adsorbate molecule. researchgate.netwikipedia.org This model indicates that the inhibitor molecules are adsorbed at specific, localized sites and that there are no interactions between the adsorbed molecules. researchgate.net The strong correlation with the Langmuir isotherm suggests a chemisorption process, where a coordinate-type bond is formed between the lone pair electrons of the nitrogen and oxygen atoms in the quinoline derivative and the vacant d-orbitals of iron atoms on the steel surface. biointerfaceresearch.com

The standard free energy of adsorption (ΔG°ads) is a key thermodynamic parameter calculated from the Langmuir isotherm. Consistently negative values of ΔG°ads for these compounds indicate a spontaneous adsorption process and the stability of the protective film.

Table 1: Langmuir Adsorption Isotherm Parameters for Quinoline Derivatives on Mild Steel in 1 M HCl This table is interactive. Click on the headers to sort the data.

Derivative Concentration (M) Surface Coverage (θ) Adsorption Equilibrium Constant (Kads) (M-1) ΔG°ads (kJ mol-1) Reference
5-(chloromethyl)-8-quinolinol hydrochloride 10-3 0.97 3.85 x 104 -36.9 researchgate.net
5-(azidomethyl)quinolin-8-ol 5x10-3 0.90 1.98 x 103 -29.08 najah.edu

Electrochemical techniques are crucial for quantifying the effectiveness of corrosion inhibitors and understanding the behavior of the protective film. Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are two such powerful methods. analyzetest.com

Potentiodynamic polarization studies on mild steel in acidic solutions containing quinoline derivatives reveal that these compounds act as mixed-type inhibitors. researchgate.netjmaterenvironsci.com This means they suppress both the anodic reaction (metal dissolution) and the cathodic reaction (hydrogen evolution) by adsorbing onto the metal surface and blocking the active sites for these processes. researchgate.net The addition of the inhibitor leads to a significant decrease in the corrosion current density (Icorr) and a shift in the corrosion potential (Ecorr).

EIS measurements provide further insight into the properties of the inhibitor film. najah.edu In the presence of inhibitors like 5-(chloromethyl)-8-quinolinol hydrochloride, the Nyquist plots show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (Rct). researchgate.net This indicates that the inhibitor forms a protective layer that hinders the charge transfer process at the metal/solution interface. Concurrently, a decrease in the double-layer capacitance (Cdl) is observed, which is attributed to the displacement of water molecules by the inhibitor molecules at the surface, leading to a thicker and more protective film. najah.edu

Table 2: Electrochemical Data for Mild Steel in 1 M HCl with and without Quinoline Inhibitors This table is interactive. Use the search bar to filter results.

Inhibitor Concentration (M) Icorr (μA cm-2) Ecorr (mV vs SCE) Rct (Ω cm2) Cdl (μF cm-2) Inhibition Efficiency (%) Reference
Blank 0 1152 -474 24.3 125.4 - najah.edu
Q1 10-3 55 -498 506.2 48.6 95.2 najah.edu
Blank 0 986 -491 64 145 - researchgate.net

Q1: (8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate; Cl-QH: 5-(chloromethyl)-8-quinolinol hydrochloride

Surface analysis techniques provide direct visual evidence of the protective capabilities of the inhibitor film. Scanning Electron Microscopy (SEM) is widely used to examine the morphology of the metal surface after exposure to a corrosive environment. researchgate.net

In the absence of an inhibitor, SEM images of mild steel immersed in hydrochloric acid show a severely damaged and rough surface with significant pitting, characteristic of aggressive acid attack. researchgate.net However, when the steel is immersed in the acid solution containing an effective concentration of a quinoline derivative, the surface morphology is remarkably different. The SEM micrographs reveal a much smoother and less damaged surface, indicating the formation of a stable and uniform protective film that effectively shields the metal from the corrosive medium. najah.eduresearchgate.net This direct observation corroborates the high inhibition efficiencies calculated from electrochemical and weight loss measurements.

Role as Ligands in Coordination Chemistry

The 8-hydroxyquinoline (B1678124) scaffold, often derived from precursors like 5-chloromethyl-8-hydroxyquinoline hydrochloride, is a classic and highly versatile chelating ligand in coordination chemistry. imjst.orgscispace.comrroij.com The presence of a nitrogen atom in the pyridine (B92270) ring and a hydroxyl group at the 8-position creates a perfect bidentate binding site for a wide range of metal ions. rroij.com The reactive chloromethyl group at other positions on the ring allows for further functionalization, enabling the synthesis of a vast library of derivative ligands with tailored properties. ijsrst.comijsrset.com

Novel ligands are frequently synthesized by reacting 5-chloromethyl-8-hydroxyquinoline hydrochloride with various organic molecules containing nucleophilic groups. imjst.orgijsrst.comijsrset.com These new, more complex ligands are then used to form coordination complexes with divalent metal ions such as Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, Zn²⁺, and Cd²⁺. ijsrst.comijsrset.com

The synthesis typically involves dissolving the ligand and a salt of the desired metal ion in a suitable solvent, followed by refluxing to promote complex formation. The resulting metal chelates are often colored precipitates that can be isolated and purified.

Characterization of these metal complexes is performed using a suite of analytical techniques:

Elemental Analysis: Confirms the stoichiometric ratio of metal to ligand (M:L) in the complex. Studies often report a 1:2 metal-to-ligand ratio. ijsrst.comijsrset.com

Infrared (IR) Spectroscopy: Provides information about the coordination sites. A shift in the C=N stretching vibration and the disappearance or shift of the O-H stretching band of the ligand upon complexation confirm the involvement of the pyridine nitrogen and the hydroxyl oxygen in binding to the metal ion. imjst.org

Electronic Spectral Studies and Magnetic Moment Measurements: These techniques are used to determine the geometry of the metal chelates. For many divalent transition metal ions, the data indicate an octahedral geometry around the central metal ion. ijsrst.comijsrset.com

Table 3: Characterization Data for Metal Chelates of a Ligand Derived from 5-chloromethyl-8-hydroxyquinoline hydrochloride This table is interactive. Click on a row to highlight it.

Metal Ion Complex Formula M:L Ratio Geometry Magnetic Moment (B.M.) Reference
Cu²⁺ [Cu(TFMTHQ)₂(H₂O)₂] 1:2 Octahedral 1.85 ijsrst.com
Co²⁺ [Co(TFMTHQ)₂(H₂O)₂] 1:2 Octahedral 4.92 ijsrst.com
Ni²⁺ [Ni(TFMTHQ)₂(H₂O)₂] 1:2 Octahedral 3.15 ijsrst.com
Mn²⁺ [Mn(TFMTHQ)₂(H₂O)₂] 1:2 Octahedral 5.88 ijsrst.com

TFMTHQ: 5-((3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)methyl)-8-Hydroxyquinoline

As a result of the proximity of the hydroxyl group to the heterocyclic nitrogen, 8-hydroxyquinoline and its derivatives act as powerful bidentate chelating agents. rroij.com Upon deprotonation of the hydroxyl group, the resulting anionic ligand binds to a metal ion through both the phenolate (B1203915) oxygen and the pyridine nitrogen atoms, forming a stable five-membered chelate ring. scispace.comresearchgate.net This chelation is a key feature of their coordination chemistry and is responsible for the high stability of the resulting metal complexes. uncw.edu

The versatility of this binding mode allows 8-hydroxyquinoline derivatives to form complexes with a vast array of metal and metalloid ions. nih.gov The properties of the resulting complex, including its geometry, stability, and reactivity, can be fine-tuned by modifying the substituents on the quinoline ring system, making these ligands highly valuable in the design of functional coordination compounds.

Precursors for Functional Materials and Polymers

The quinoline scaffold, particularly when functionalized, serves as a versatile building block in the synthesis of advanced materials. 8-(Chloromethyl)quinoline hydrochloride and its related isomers are valuable intermediates due to the reactive chloromethyl group. This functionality allows for the covalent attachment of the quinoline moiety to other molecules or polymer backbones, enabling the creation of materials with tailored electronic, optical, and chemical properties. The inherent characteristics of the 8-hydroxyquinoline ligand, such as its potent metal-chelating ability, are leveraged in these materials for applications ranging from environmental remediation to advanced electronics. scispace.comrroij.commdpi.com

Development of Ion-Exchange Resins from 8-Hydroxyquinoline Derivatives

The strong metal-chelating capability of the 8-hydroxyquinoline (8-HQ) moiety has been exploited in the development of specialized ion-exchange resins for the removal and recovery of metal ions from aqueous solutions. scispace.comresearchgate.net These resins are polymeric structures that have 8-HQ units chemically bound to them. The nitrogen and hydroxyl oxygen atoms of the 8-HQ group act as a bidentate ligand, forming stable complexes with a wide variety of metal ions. rroij.commdpi.com

A key strategy for immobilizing the 8-HQ group onto a polymer framework involves the use of its chloromethylated derivatives. For instance, 5-chloromethyl-8-hydroxyquinoline hydrochloride (CMHQ) has been used as a critical reagent to synthesize novel ion-exchange resins. researchgate.net In one pathway, a polyimide is first prepared, and the 8-hydroxyquinoline group is then introduced as a pendent group by reacting the polymer with CMHQ. researchgate.net This method leverages the reactivity of the chloromethyl group to form a stable covalent bond with the polymer backbone.

The resulting resins, containing pendant 8-hydroxyquinoline groups, exhibit high affinity and selectivity for certain metal ions, making them effective for applications in wastewater treatment and the recovery of valuable metals. researchgate.net

Table 1: Example of Ion-Exchange Resin Synthesis Using a Chloromethylated 8-Hydroxyquinoline Derivative

Starting Polymer/Monomer8-Hydroxyquinoline Derivative UsedResulting Functional MaterialKey Application
Phenylenebismaleimide-diamine polyimide (PBMDDM)5-chloromethyl-8-hydroxyquinoline hydrochloride (CMHQ)Polyimide resin with pendant 8-hydroxyquinoline groupsMetal ion recovery, wastewater treatment researchgate.net

Intermediates for Organic Light-Emitting Diodes (OLEDs) and Fluorescent Chemosensors

Derivatives of this compound are pivotal intermediates in the synthesis of molecules for advanced optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and fluorescent chemosensors. rroij.comvulcanchem.comresearchgate.net The 8-hydroxyquinoline scaffold is renowned for forming highly fluorescent and thermally stable metal complexes, particularly with aluminum (Alq3), which are benchmark materials in OLED technology. researchgate.netresearchgate.net

Organic Light-Emitting Diodes (OLEDs)

The functionalization of the quinoline core, often via a chloromethyl intermediate, allows for the synthesis of custom ligands. vulcanchem.com These ligands can then be used to create metal complexes with modified electronic properties, leading to changes in emission color, quantum efficiency, and charge transport characteristics of OLED devices. researchgate.netresearchgate.net For example, 5-chloromethyl-8-hydroxyquinoline hydrochloride can be used to synthesize a series of 8-hydroxyquinoline derivatives which, when complexed with metals like aluminum, serve as the emissive layer in OLEDs. researchgate.net The modification of the quinoline ligand allows for the fine-tuning of the emission wavelength. researchgate.net Zinc(II) complexes based on 8-hydroxyquinoline derivatives have also been investigated as promising materials that can function as both emitters and electron carriers, potentially enhancing OLED performance. mdpi.comijcce.ac.ir

Table 2: Performance of Selected OLEDs Incorporating 8-Hydroxyquinoline Derivatives

Emitting Material/DerivativeDevice Structure ExampleEmission ColorPeak Wavelength / CIE Coordinates
8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ)ITO/NPB/DMeOBQ/CsF/AlBlue425 nm / (x=0.155, y=0.10) researchgate.net
Bis(8-hydroxyquinoline) zinc with styryl group (ZnStq_OCH3)Dispersed in PVK matrixYellow578 nm mdpi.com

Fluorescent Chemosensors

The inherent fluorescence of 8-hydroxyquinoline and its derivatives, which can be significantly enhanced or quenched upon binding to specific metal ions, makes them excellent candidates for fluorescent chemosensors. scispace.comrroij.com The 8-hydroxyquinoline moiety acts as a fluorophore and a recognition site for the target ion. nih.gov

This compound and its isomers serve as precursors for synthesizing these sensor molecules. vulcanchem.com The reactive chloromethyl group enables the attachment of various other functional groups or receptor units designed to enhance selectivity and sensitivity for a particular metal ion. vulcanchem.com For instance, quinoline-based fluorescent sensors have been specifically developed for the detection of biologically and environmentally important ions like Zn²⁺, Fe³⁺, Cu²⁺, and Hg²⁺. nih.govnih.govcore.ac.uk The binding of the metal ion to the 8-hydroxyquinoline-derived ligand alters the electronic structure of the molecule, leading to a measurable change in fluorescence intensity or a shift in the emission wavelength. core.ac.uk

Table 3: Examples of Fluorescent Chemosensors Based on Quinoline Derivatives

Target IonQuinoline Derivative TypeSensing MechanismReference
Zn²⁺8-Hydroxyquinoline derivativeFluorescence enhancement nih.gov
Fe³⁺Chemically modified quinoline fluorophoreFluorescence quenching nih.gov
Hg²⁺, Cu²⁺8-Hydroxyquinoline benzoateFluorescence enhancement core.ac.uk

Theoretical and Computational Investigations of 8 Chloromethyl Quinoline Hydrochloride Systems

Density Functional Theory (DFT) Studies

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT is instrumental in understanding their reactivity and potential applications, such as corrosion inhibition. scispace.comscispace.comajol.inforesearchgate.netwalshmedicalmedia.comdeakin.edu.au

DFT calculations can provide detailed information about the electronic properties of a molecule like 8-(Chloromethyl)quinoline (B3059077) hydrochloride. Key parameters that are typically investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. scispace.comajol.inforesearchgate.net A lower HOMO-LUMO energy gap (ΔE) suggests higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.netsci-hub.se

For instance, in studies of other quinoline derivatives, the distribution of HOMO and LUMO orbitals reveals the active sites for electrophilic and nucleophilic attacks. researchgate.net The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. arabjchem.orgsci-hub.se For 8-(Chloromethyl)quinoline hydrochloride, such studies would likely indicate the nitrogen atom in the quinoline ring and the chlorine atoms as sites of significant electronic activity.

DFT is a valuable tool for predicting how molecules will interact with surfaces, a key aspect in fields like corrosion science and catalysis. scispace.comresearchgate.netresearchgate.net For quinoline derivatives studied as corrosion inhibitors, DFT calculations help in understanding the adsorption mechanism on metal surfaces. scispace.com The interaction energy between the inhibitor molecule and the metal surface can be calculated to determine the strength of adsorption.

These calculations often reveal that the quinoline ring can adsorb onto a metal surface through the donation of π-electrons. Additionally, heteroatoms like nitrogen and, in the case of this compound, chlorine, can contribute to the adsorption process through their lone pairs of electrons. researchgate.net The planarity and aromaticity of the quinoline ring facilitate a strong and stable adsorption layer.

Several quantum chemical parameters derived from DFT calculations are used to predict the reactivity of molecules. These parameters provide a quantitative measure of various electronic properties. For a hypothetical analysis of this compound, the following parameters would be relevant:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ ≈ (I + A) / 2).

Global Hardness (η): The resistance of a molecule to change its electronic configuration (η ≈ (I - A) / 2). A lower hardness value indicates higher reactivity. scispace.com

Global Softness (σ): The reciprocal of global hardness (σ = 1 / η). A higher softness value corresponds to higher reactivity. scispace.com

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor molecule to the metal surface. scispace.comresearchgate.net

The table below illustrates typical quantum chemical parameters that would be calculated for a quinoline derivative. The values are hypothetical and for illustrative purposes.

ParameterSymbolTypical Value (eV)Interpretation
Energy of HOMOEHOMO-6.5Relates to electron-donating ability
Energy of LUMOELUMO-1.5Relates to electron-accepting ability
Energy GapΔE5.0A smaller gap implies higher reactivity
Electronegativityχ4.0Tendency to attract electrons
Global Hardnessη2.5Resistance to change in electron distribution
Global Softnessσ0.4A higher value indicates greater reactivity
Electrophilicity Indexω3.2Propensity to accept electrons

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide insights into the dynamic behavior of molecules over time. This technique is particularly useful for studying the conformational changes of molecules and their interactions with their environment, such as a solvent or a surface. arabjchem.orgnih.gov

MD simulations can model the movement of atoms in this compound, revealing its stable conformations and flexibility. nih.govresearchgate.net By simulating the molecule in a solvent, such as water, one can study its hydration and how it interacts with the surrounding solvent molecules. Radial distribution functions (RDFs) can be calculated from MD simulations to understand the structure of the solvent around the molecule and to identify specific interactions, such as hydrogen bonding. arabjchem.org

For example, MD simulations of other quinoline derivatives have been used to study their stability in aqueous solutions. arabjchem.org Such simulations for this compound would provide a picture of its dynamic behavior and conformational preferences in a liquid phase.

MD simulations are a powerful tool for visualizing and analyzing the adsorption of molecules onto surfaces. scispace.comwalshmedicalmedia.comresearchgate.net In the context of corrosion inhibition, MD simulations can model the behavior of quinoline derivatives at the interface between a metal surface and an aggressive solution. scispace.com These simulations can show how the molecules arrange themselves on the surface and how they displace water molecules and other corrosive species.

The binding energy between the inhibitor and the surface can be calculated from the simulation trajectory, providing a measure of the adsorption strength. researchgate.net For this compound, MD simulations could illustrate the orientation of the molecule on a metal surface, showing the role of the quinoline ring and the chloromethyl group in the adsorption process. The simulations would likely show the flat-lying orientation of the quinoline ring on the surface to maximize the interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound, where the goal is to design novel derivatives with enhanced therapeutic potential, QSAR studies serve as a predictive tool to guide the synthesis of new molecules with improved activity. These studies help in understanding the physicochemical properties that are crucial for the biological activity of the quinoline scaffold and in predicting the activity of yet-to-be-synthesized analogs.

The development of a QSAR model typically involves a dataset of quinoline derivatives with their experimentally determined biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. By employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates the molecular descriptors with the biological activity.

A statistically significant QSAR model not only can predict the activity of new derivatives but also provides insights into the mechanism of action at a molecular level. For instance, the model might reveal that the biological activity is positively correlated with the hydrophobicity of a particular substituent or negatively correlated with its steric bulk. Such information is invaluable for medicinal chemists in the rational design of more potent and selective derivatives of this compound.

The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation techniques. A reliable QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources in the drug discovery process.

2D-QSAR Studies and Key Molecular Descriptors

Two-dimensional QSAR (2D-QSAR) studies establish a relationship between the biological activity and the 2D structural features of the quinoline derivatives. These models are computationally less intensive and are based on descriptors calculated from the 2D representation of the molecules.

In a typical 2D-QSAR study of quinoline derivatives, a variety of molecular descriptors are considered. These can include:

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and dipole moment. For instance, a study on quinoline derivatives might reveal that a lower LUMO energy is correlated with higher activity, suggesting that the molecule's ability to accept electrons is important for its biological function.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. Molar refractivity (MR) and molecular weight (MW) are common steric descriptors. A QSAR model might indicate that a certain range of molar refractivity at a specific position on the quinoline ring is optimal for activity.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is the most widely used hydrophobic descriptor. It provides a measure of the molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The QSAR equation might show a parabolic relationship between logP and activity, indicating that there is an optimal level of hydrophobicity for the desired biological effect.

Topological Descriptors: These descriptors are numerical representations of the molecular topology, including the size, shape, and degree of branching of the molecule. Connectivity indices, such as the Kier & Hall indices, are frequently used.

A hypothetical 2D-QSAR model for a series of quinoline derivatives might be represented by the following equation:

pIC50 = 0.5 * logP - 0.2 * MW + 1.2 * (HOMO-LUMO gap) + 3.4

This equation would suggest that biological activity (expressed as pIC50) increases with increasing hydrophobicity and a larger HOMO-LUMO gap, while it decreases with increasing molecular weight.

Table 1: Hypothetical 2D-QSAR Model for Quinoline Derivatives

Descriptor Coefficient Contribution to Activity
logP 0.5 Positive
Molecular Weight -0.2 Negative
HOMO-LUMO gap 1.2 Positive

3D-QSAR Approaches: CoMFA and CoMSIA

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules and their interaction with the biological target. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques.

Comparative Molecular Field Analysis (CoMFA):

CoMFA involves aligning a set of molecules and calculating their steric and electrostatic fields at various grid points in a 3D box. The values of these fields are then used as descriptors in a PLS analysis to derive a QSAR model. The results of a CoMFA study are often visualized as contour maps, which highlight the regions in space where modifications to the molecular structure are likely to lead to an increase or decrease in biological activity.

For the design of this compound derivatives, a CoMFA study could reveal:

Green contours: Indicating regions where bulky substituents would enhance activity.

Yellow contours: Suggesting that steric bulk in these regions is detrimental to activity.

Blue contours: Highlighting areas where electropositive groups would be favorable.

Red contours: Showing regions where electronegative groups would increase activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA):

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular properties that are important for biological activity. The results of a CoMSIA study are also presented as contour maps, providing similar guidance for molecular modification as in CoMFA but with additional information on other types of interactions.

For instance, a CoMSIA study on quinoline derivatives might show a large yellow contour near a particular substituent, indicating that a hydrophobic group at that position would be beneficial for activity. Conversely, a purple contour would suggest that a hydrophilic group is preferred in that region.

Table 2: Statistical Validation of Hypothetical QSAR Models for Quinoline Derivatives

Parameter 2D-QSAR CoMFA CoMSIA
r² (squared correlation coefficient) 0.85 0.92 0.95
q² (cross-validated r²) 0.70 0.75 0.80

The statistical parameters in the table above are used to assess the quality of the QSAR models. A high r² value indicates a good fit of the model to the training data, while high q² and pred_r² values suggest that the model has good predictive ability for new compounds.

By utilizing the insights gained from these QSAR studies, medicinal chemists can strategically design novel derivatives of this compound with a higher probability of possessing the desired biological activity. This rational approach to drug design can accelerate the discovery of new and more effective therapeutic agents.

Mechanistic Investigations of Biological Interactions of 8 Chloromethyl Quinoline Hydrochloride Derivatives

Exploration of Antimicrobial Action Mechanisms

The antimicrobial properties of quinoline (B57606) derivatives have been a subject of extensive research. The mechanisms through which these compounds exert their effects are multifaceted, primarily involving disruption of cellular structures and inhibition of critical biochemical pathways within microbial cells.

Quinoline derivatives have been observed to interact with the fundamental components of microbial cells, leading to a loss of structural integrity and viability. The nature of the substituent on the quinoline ring plays a significant role in the potency and spectrum of this activity. nih.gov

One of the primary mechanisms involves the disruption of the bacterial cytoplasmic membrane. This interaction can compromise the membrane's function as a selective barrier, leading to the leakage of essential intracellular components and ultimately cell death. nih.gov The difference in susceptibility between Gram-positive and Gram-negative bacteria to certain quinoline derivatives is often attributed to the structural differences in their cell envelopes. The outer membrane of Gram-negative bacteria can act as a barrier, preventing the compounds from reaching their target. nih.gov

Furthermore, 8-hydroxyquinoline (B1678124) derivatives are known to act as chelating agents. Their antimicrobial activity is linked to their ability to bind essential metal ions like Mn²⁺, Zn²⁺, and Cu²⁺. This sequestration disrupts the metal homeostasis within the bacterial cell, which is crucial for the function of many enzymes and proteins, thereby inhibiting microbial growth. mdpi.com For instance, the Fe(III) complex of 8-hydroxyquinoline, Fe(8-hq)₃, has been shown to transport iron across the bacterial cell membrane, which, combined with the metal-chelating effect of the 8-hydroxyquinoline ligand, results in a potent dual antimicrobial action. mdpi.com

Derivative TypeInteraction TargetResulting EffectOrganism Type
General Quinoline Derivatives Cytoplasmic MembraneCompromised integrity, leakage of intracellular contentsGram-positive & Gram-negative Bacteria
8-Hydroxyquinoline Derivatives Essential Metal Ions (e.g., Mn²⁺, Zn²⁺)Disruption of metal homeostasis, enzyme inhibitionBacteria
Fe(8-hq)₃ Cell Membrane & Iron TransportDual action: Iron toxicity and metal chelationBacteria (e.g., Staphylococcus aureus)

Beyond structural disruption, quinoline derivatives are potent inhibitors of specific and vital microbial pathways. A well-documented mechanism is the inhibition of bacterial DNA topoisomerases, specifically DNA gyrase and topoisomerase IV. mdpi.comnih.govsemanticscholar.org These enzymes are essential for managing DNA supercoiling during replication, transcription, and repair. By inhibiting these enzymes, quinoline compounds prevent proper DNA synthesis and maintenance, leading to rapid bacterial cell death. mdpi.comsemanticscholar.org

Another targeted pathway is energy metabolism. The diarylquinoline derivative bedaquiline, for example, is a known anti-tuberculosis drug that functions by specifically inhibiting the proton pump of mycobacterial ATP synthase. nih.gov This enzyme is critical for generating ATP, the cell's primary energy currency. Its inhibition effectively starves the bacteria of energy, leading to cell death.

Some quinoline derivatives have also been found to disrupt the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria by interfering with the interaction between LptA and LptC proteins, which is a novel target for antibacterial agents. semanticscholar.org

Investigation of Anticancer Interaction Modalities

The anticancer potential of quinoline derivatives is a significant area of medicinal chemistry research. These compounds can selectively target cancer cells through various interaction modalities, including direct binding to biomolecular targets and induction of specific cellular responses.

A primary anticancer mechanism of quinoline derivatives involves direct interaction with DNA. These compounds can function as intercalating agents, inserting themselves between the base pairs of the DNA double helix. nih.govbiorxiv.org This intercalation distorts the DNA structure, thereby disrupting crucial cellular processes such as DNA replication and transcription, which are highly active in rapidly proliferating cancer cells. Some derivatives, particularly platinum(II) complexes of 8-hydroxyquinoline, can bind to DNA and trigger significant DNA damage, leading to cell death. rsc.orgbohrium.com

Enzyme inhibition is another critical modality. Quinoline derivatives have been shown to inhibit a range of enzymes that are overactive or play key roles in cancer progression. nih.gov These include:

Tyrosine Kinases: Such as c-Met kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF) receptor, which are involved in signaling pathways that control cell growth, proliferation, and angiogenesis. nih.govbrieflands.com

DNA Methyltransferases (DNMTs): Certain quinoline-based compounds act as non-nucleoside inhibitors of enzymes like human DNMT1. nih.govbiorxiv.org They achieve this by intercalating into the DNA minor groove, which causes a conformational change that moves the enzyme's catalytic domain away from the DNA. nih.govbiorxiv.org

Derivative/ComplexBiomolecular TargetMechanism of InteractionConsequence
General Quinoline Derivatives DNAIntercalation between base pairsDisruption of replication and transcription
Platinum(II) 8-hydroxyquinoline derivatives (e.g., YLN1, YLN2) DNABinding and induction of damageSenescence and Apoptosis
Various Quinoline Derivatives Tyrosine Kinases (EGFR, VEGF)Inhibition of kinase activityBlockage of pro-growth signaling pathways
Specific Quinoline-based Analogs DNA Methyltransferase (DNMT1)DNA minor groove intercalation, causing enzyme displacementDNA hypomethylation

The interaction of quinoline derivatives with biomolecular targets translates into profound effects at the cellular level. A key outcome is the induction of apoptosis, or programmed cell death. rsc.orgbohrium.com Studies on various cancer cell lines have shown that treatment with these compounds leads to classic apoptotic markers, such as cell shrinkage, membrane blebbing, and activation of caspases. nih.gov

In addition to apoptosis, some 8-hydroxyquinoline platinum(II) derivatives have been found to induce cellular senescence in cancer cells. rsc.orgbohrium.com Senescence is a state of irreversible growth arrest, which provides another avenue for halting tumor progression.

Quinoline derivatives also exert significant influence over the cell cycle. They can cause cell cycle arrest at specific checkpoints, preventing cancer cells from dividing and proliferating. nih.govmdpi.com This is often accompanied by the modulation of key signaling pathways involved in cell survival and death. Furthermore, research has identified that certain quinoline compounds can downregulate the expression of specific genes critical for cancer cell survival and immortality, such as hTERT (human Telomerase Reverse Transcriptase) and Lumican. rsc.orgbohrium.comnih.govmdpi.com

Mechanistic Studies of Other Reported Biological Interactions (e.g., Antimalarial, Antiviral, Neuroprotective)

Beyond their antimicrobial and anticancer properties, quinoline derivatives exhibit a broad spectrum of other biological activities.

Antimalarial: The quinoline core is central to some of the most important antimalarial drugs. The mechanism of 4-aminoquinolines like chloroquine (B1663885) is well-established. These drugs accumulate in the acidic food vacuole of the malaria parasite. There, they interfere with the polymerization of heme—a toxic byproduct of the parasite's digestion of hemoglobin—into non-toxic hemozoin. The resulting buildup of free heme is lethal to the parasite. nih.govresearchgate.net The 8-aminoquinoline (B160924) class, including primaquine, is thought to act by interfering with the parasite's mitochondrial function and its DNA. slideshare.net

Antiviral: The antiviral mechanisms of quinoline derivatives often involve targeting early stages of the viral life cycle. nih.gov Studies on compounds active against Dengue virus showed that they impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells without being directly virucidal. researchgate.net For retroviruses like HIV, certain quinoline derivatives have been designed to act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), preventing the conversion of viral RNA into DNA, a critical step for viral replication. nih.gov

Neuroprotective: The neuroprotective effects of quinoline derivatives are largely attributed to their antioxidant capabilities and their ability to inhibit key enzymes implicated in neurodegenerative diseases. nih.govnih.govresearchgate.net Oxidative stress is a major factor in conditions like Alzheimer's and Parkinson's disease. Quinoline compounds can scavenge free radicals, mitigating cellular damage. nih.gov Furthermore, molecular docking studies have shown that these derivatives have the potential to inhibit enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), which are important targets for therapeutic intervention in these diseases. nih.govnih.govbohrium.com

Advanced Analytical Characterization Techniques for 8 Chloromethyl Quinoline Hydrochloride and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is indispensable for probing the molecular structure of 8-(Chloromethyl)quinoline (B3059077) hydrochloride. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In the proton NMR spectrum of 8-(Chloromethyl)quinoline hydrochloride, the protons on the quinoline (B57606) ring system are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. These signals would exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling between adjacent protons. A key diagnostic signal is a singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. This peak is anticipated to appear in the range of δ 4.8 to 5.0 ppm, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom and the quinoline ring. The acidic proton of the hydrochloride salt may appear as a broad singlet at a variable chemical shift, often further downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each of the 10 carbon atoms in the structure. The carbons of the quinoline ring are expected to resonate in the δ 120-150 ppm range. The carbon of the chloromethyl group is anticipated to appear significantly upfield, typically in the range of δ 40-50 ppm. Computational studies and data from related quinoline derivatives aid in the precise assignment of these chemical shifts. tsijournals.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
-CH₂Cl~4.9 (s, 2H)~45
Aromatic C-H7.5 - 8.9 (m, 6H)122 - 150
Quaternary Aromatic C-128 - 148

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org The IR spectrum of this compound is expected to show several characteristic absorption bands.

Key spectral features include:

Aromatic C-H Stretching: A group of bands typically appearing above 3000 cm⁻¹, characteristic of the C-H bonds on the quinoline ring.

Aliphatic C-H Stretching: Absorptions corresponding to the chloromethyl group's C-H bonds, expected just below 3000 cm⁻¹.

C=C and C=N Stretching: A series of sharp peaks in the 1620-1450 cm⁻¹ region, which are characteristic of the aromatic quinoline ring system. mdpi.com

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) and pyridine (B92270) rings typically appear in the 900-700 cm⁻¹ region, and their exact positions can help confirm the substitution pattern. astrochem.org

C-Cl Stretching: A strong absorption band in the 800-600 cm⁻¹ region, indicative of the carbon-chlorine bond in the chloromethyl group.

Table 2: Characteristic IR Absorption Frequencies for this compound
Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
C=N and C=C Ring Stretch1620 - 1450
C-H Out-of-Plane Bend900 - 700
C-Cl Stretch800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The quinoline ring system, being an aromatic heterocycle, exhibits characteristic π → π* (pi to pi-star) and n → π* (n to pi-star) electronic transitions. nih.gov These transitions result in strong absorption bands in the UV region, typically between 200 and 400 nm. The spectrum is expected to show multiple bands, corresponding to the different electronic transitions within the fused aromatic system. The position and intensity of these absorption maxima can be influenced by the solvent and the presence of substituents on the quinoline ring. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) corresponding to the free base, 8-(chloromethyl)quinoline, would confirm the molecular weight.

The fragmentation of quinoline derivatives upon electron impact is well-studied. researchgate.net A primary and highly characteristic fragmentation pathway for the quinoline radical cation is the loss of a neutral hydrogen cyanide (HCN) molecule, resulting in a significant fragment ion at M-27. mcmaster.carsc.org For 8-(Chloromethyl)quinoline, other expected fragmentation pathways include the loss of a chlorine radical (•Cl) to give a fragment at M-35, or the loss of the entire chloromethyl radical (•CH₂Cl) to yield a quinoline fragment ion. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the parent molecule and its fragments.

Table 3: Expected Key Fragments in the Mass Spectrum of 8-(Chloromethyl)quinoline
Fragment Ion Formation Process Expected m/z
[C₁₀H₈ClN]⁺Molecular Ion (Free Base)177
[C₉H₇N]⁺Loss of •CH₂Cl128
[C₁₀H₈N]⁺Loss of •Cl142
[C₉H₇]⁺Loss of HCN from [C₁₀H₈N]⁺115

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions, identify compounds, and determine the purity of a substance. ijpsr.comkhanacademy.org For the analysis of this compound, a polar stationary phase like silica (B1680970) gel is typically used. ijpsr.com

Table 4: Typical Parameters for TLC Analysis of this compound
Parameter Description
Stationary Phase Silica gel G plates (GF254)
Mobile Phase Hexane (B92381)/Ethyl Acetate (B1210297) or Dichloromethane/Methanol mixtures
Detection UV light (254 nm), Iodine chamber
Measurement Retention Factor (Rf)

Column Chromatography for Purification

Column chromatography is a fundamental and widely utilized purification technique in organic synthesis, particularly for separating target compounds from reaction byproducts and unreacted starting materials. The purification of quinoline derivatives, including compounds structurally related to this compound, frequently employs this method.

Research Findings:

In the synthesis of various 8-substituted quinoline derivatives, column chromatography is a critical step for isolating the final products. nih.govresearchgate.net The choice of stationary phase and mobile phase is crucial for achieving effective separation. Silica gel is the most common stationary phase used for these types of compounds due to its polarity and effectiveness in separating moderately polar molecules.

For instance, in the purification of related 8-hydroxyquinoline (B1678124) derivatives, crude products are often subjected to silica gel column chromatography to yield the pure compounds. nih.gov Similarly, studies involving the bromination of 8-substituted quinolines have utilized classic column chromatography with silica gel (70-230 mesh) to isolate the desired brominated products. researchgate.net The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate (AcOEt). The ratio of these solvents is optimized to achieve the best separation, often starting with a higher proportion of the non-polar solvent and gradually increasing the polarity. In some cases, a short column of alumina (B75360) has also been used with an ethyl acetate/hexane eluent system for purification. researchgate.net

While specific experimental parameters for this compound are not detailed in readily available literature, the established methods for analogous compounds provide a reliable framework. The process involves dissolving the crude product in a minimum amount of solvent and loading it onto the column, followed by elution with a solvent system of optimized polarity to separate the components based on their differential adsorption to the stationary phase.

TechniqueStationary PhaseTypical Mobile Phase (Eluent)Application Example
Classic Column ChromatographySilica Gel (e.g., 70-230 mesh)Hexane/Ethyl Acetate mixturesPurification of substituted quinoline derivatives nih.govresearchgate.net
Column ChromatographyAluminaHexane/Ethyl Acetate mixturesIsolation of brominated 8-methoxyquinoline (B1362559) researchgate.net

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound. It provides a quantitative determination of the percentage composition of elements (typically carbon, hydrogen, nitrogen, and halogens) in the sample. This data is crucial for verifying that the synthesized compound has the correct stoichiometry and is free from significant impurities.

Research Findings:

For a compound like this compound, which has the molecular formula C₁₀H₉Cl₂N, elemental analysis is used to confirm the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl). The theoretical percentages are calculated based on the compound's molecular weight (214.09 g/mol ). nih.govsigmaaldrich.com

The analysis is performed using specialized instruments, such as an Elementar Vario MICRO Cube instrument, which is capable of precise elemental determination. researchgate.net In peer-reviewed chemical literature, it is a standard practice for the experimentally determined values to be in close agreement with the calculated theoretical values, typically within a margin of ±0.4%. This level of accuracy provides strong evidence for the structural integrity and purity of the synthesized compound.

The theoretical elemental composition of this compound is presented below. An experimental result for a pure sample would be expected to fall within the specified acceptable range.

ElementTheoretical Mass %Acceptable Experimental Range (%)
Carbon (C)56.10%55.70% - 56.50%
Hydrogen (H)4.24%3.84% - 4.64%
Nitrogen (N)6.54%6.14% - 6.94%
Chlorine (Cl)33.12%32.72% - 33.52%

This stoichiometric confirmation is a critical checkpoint in the characterization process, ensuring the identity of the target molecule before it is used in subsequent research or applications.

Future Research Directions in 8 Chloromethyl Quinoline Hydrochloride Chemistry

Development of Novel Synthetic Methodologies for Enhanced Sustainability

Traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been foundational but often rely on harsh reaction conditions, hazardous chemicals, and stoichiometric reagents, leading to significant environmental and economic concerns. ijpsjournal.comnih.govmdpi.com Future research will increasingly prioritize the development of green and sustainable synthetic protocols. nih.govacs.org

Key areas of focus include:

Eco-Friendly Catalysts: The exploration of biocatalysis and the use of nanocatalysts are promising avenues. ijpsjournal.comnih.gov Nanocatalysts, in particular, offer advantages like high efficiency, selectivity, and the potential for recovery and reuse, which addresses some of the drawbacks of traditional catalysts. nih.govacs.org

Alternative Energy Sources: The use of microwave and ultrasound irradiation as energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govzenodo.org

Green Solvents: Shifting away from hazardous organic solvents towards more environmentally benign options like water or ionic liquids is a critical goal. nih.govacs.org Solvent-free reactions are also being investigated to further minimize waste. nih.govzenodo.org

One-Pot Syntheses: Multicomponent reactions (MCRs) that allow for the construction of complex quinoline structures in a single step are highly desirable. rsc.org These methods improve atom economy and reduce the number of purification steps required, thereby minimizing waste generation. rsc.org

ParameterTraditional Synthesis MethodsGreen/Sustainable Synthesis Methods
ConditionsHigh temperatures, harsh acids/reagents nih.govMilder reaction conditions, reduced energy consumption ijpsjournal.com
CatalystsCostly, often toxic, and difficult to recover nih.govacs.orgNanocatalysts, biocatalysts (reusable, eco-friendly) ijpsjournal.comacs.org
SolventsHazardous organic solvents nih.govWater, ionic liquids, or solvent-free conditions acs.orgnih.gov
EfficiencyLonger reaction times, often multi-step nih.govShorter reaction times, one-pot synthesis, high atom economy acs.orgrsc.org
ByproductsSignificant generation of waste and byproducts nih.govReduced waste generation ijpsjournal.com

Design and Synthesis of Multifunctional Quinoline Systems

The 8-(chloromethyl)quinoline (B3059077) hydrochloride molecule is an excellent starting point for creating complex, multifunctional systems due to the reactivity of its chloromethyl group. ontosight.ainih.gov This group serves as a versatile chemical handle for introducing a wide array of other functional moieties, leading to hybrid molecules with tailored properties.

Future research in this area will likely focus on:

Molecular Hybridization: This strategy involves combining the quinoline scaffold with other known pharmacologically active molecules to create a single hybrid entity. nih.gov For example, the synthesis of quinoline-chalcone derivatives has been explored for developing new anticancer agents. mdpi.com This approach aims to create compounds that can interact with multiple biological targets, potentially leading to enhanced efficacy or novel mechanisms of action.

Targeted Derivatization: The functionalization at various positions on the quinoline ring is crucial for modulating the biological activity and physicochemical properties of the resulting compounds. nih.gov The chloromethyl group at the 8-position provides a specific site for modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Diverse Applications: By carefully selecting the molecules to be conjugated with the 8-(chloromethyl)quinoline core, researchers can design systems for a wide range of applications, from medicinal chemistry to materials science. rsc.org The goal is to create novel compounds where the properties of the individual components are synergistically enhanced.

Hybrid System TypeRationale for DesignPotential Future Applications
Quinoline-Chalcone HybridsCombines the anticancer potential of both quinoline and chalcone (B49325) scaffolds. mdpi.comDevelopment of novel antiproliferative agents. mdpi.com
Quinoline-Triazole ConjugatesThe 1,2,3-triazole ring can act as a stable linker and an amide bioisostere, potentially improving ligand-receptor interactions. mdpi.comEnzyme inhibitors, anticancer agents. mdpi.com
Quinoline-Metal ChelatorsIncorporation of moieties like 8-hydroxyquinoline (B1678124) for chelating metal ions. nih.govnih.govSensors, therapeutic agents targeting metal-dependent enzymes. nih.gov
Quinoline-Fluorophore ConjugatesAttaching fluorescent groups to the quinoline scaffold. nih.govBioimaging probes, fluorescent sensors for ions or molecules. nih.govprolekare.cz

Integration with Emerging Technologies in Materials and Chemical Science

The unique electronic and photophysical properties of the quinoline ring system make its derivatives, including those accessible from 8-(chloromethyl)quinoline hydrochloride, highly attractive for integration with emerging technologies. nih.govarabjchem.org

Future research directions include:

Advanced Sensors: Quinoline derivatives have been investigated as fluorescent probes, particularly for detecting metal ions like zinc. nih.gov The nitrogen atom in the quinoline ring can interact with target molecules, leading to changes in fluorescence. nih.gov Future work could focus on developing highly sensitive and selective sensors for environmental monitoring and biological diagnostics by functionalizing the 8-(chloromethyl) position with specific recognition units.

Nanotechnology: There is a significant opportunity to incorporate quinoline derivatives into nanomaterials. This could involve using quinoline-based compounds as surface ligands to functionalize nanoparticles, or as building blocks for creating novel organic nanomaterials with tailored optical or electronic properties. nih.govprolekare.cz The use of bimetallic nanocatalysts has already been shown to be effective in the synthesis of new quinoline-based fluorophores. prolekare.cz

Functional Materials: The quinoline scaffold is a key component in advanced functional materials, including those used in organic light-emitting diodes (OLEDs). mdpi.com By modifying the structure of this compound, researchers can tune the electronic properties to develop new materials for applications in electronics and photonics.

Emerging TechnologyRole of Quinoline DerivativesFuture Research Focus
Fluorescent SensingServe as the core scaffold for fluorescent probes, particularly for metal ions. nih.govprolekare.czDesigning highly selective and sensitive probes for specific analytes in biological and environmental systems.
NanotechnologyAct as ligands for nanoparticles or as building blocks for functional nanomaterials. nih.govCreating novel quinoline-based nanocomposites with unique catalytic, optical, or electronic properties.
Organic ElectronicsUsed as a structural motif in materials for devices like OLEDs. mdpi.comSynthesizing new derivatives with optimized photophysical properties for next-generation electronic devices.
BioimagingDevelopment of fluorescent dyes for live-cell imaging. nih.govCreating probes with features like pH sensitivity for multicolor and dynamic imaging of cellular processes. nih.gov

Advanced Computational Studies for Predictive Research and Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. researchgate.net This approach is particularly valuable for exploring the vast chemical space accessible from versatile building blocks like this compound.

Future research will heavily rely on:

Predictive Modeling: Techniques like Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and spectral properties of novel quinoline derivatives. nih.govarabjchem.orgrsc.org This allows researchers to predict molecular characteristics and guide synthetic efforts toward compounds with desired attributes. nih.gov

Rational Drug Design: Molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between quinoline derivatives and biological targets, such as proteins or DNA. arabjchem.orgnih.govresearchgate.net These methods can predict binding energies and conformations, providing insights that are crucial for designing more potent and selective therapeutic agents. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Computational methods are instrumental in developing quantitative structure-activity relationships (QSAR), which correlate the chemical structure of compounds with their biological activity. nih.govnih.gov This helps in identifying the key structural features responsible for a compound's function and in designing next-generation analogues with improved properties. nih.gov

Computational MethodApplication in Quinoline ResearchPotential Impact
Density Functional Theory (DFT)Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and prediction of photophysical properties. nih.govrsc.orgGuides the synthesis of materials with specific electronic or optical characteristics; aids in understanding reactivity. arabjchem.org
Molecular DockingPredicts the preferred binding orientation of a molecule to a biological target. nih.govresearchgate.netFacilitates the rational design of enzyme inhibitors and other therapeutic agents by identifying key interactions. mdpi.com
Molecular Dynamics (MD) SimulationsSimulates the movement and conformational changes of a molecule and its complex with a target over time. arabjchem.orgnih.govAssesses the stability of ligand-protein complexes and provides insights into the dynamic nature of molecular interactions. nih.gov
ADME/Toxicity PredictionIn silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. researchgate.netnih.govAccelerates the drug discovery process by identifying and eliminating candidates with poor pharmacokinetic profiles early on. researchgate.net

Q & A

Q. What are the primary synthetic routes for 8-(chloromethyl)quinoline hydrochloride, and what factors influence reaction efficiency?

The compound is synthesized via chloromethylation of quinoline derivatives. A common method involves reacting quinoline with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group at position 7. Reaction efficiency depends on temperature (optimized at 60–80°C), stoichiometry of formaldehyde/HCl, and catalyst selection (e.g., ZnCl₂ or AlCl₃). Impurities like di- or tri-substituted byproducts can arise if reaction time exceeds 12 hours .

Q. How can the structural identity of this compound be confirmed?

Structural verification requires a combination of techniques:

  • NMR : 1H^1H-NMR shows characteristic peaks for the chloromethyl (–CH₂Cl) group at δ 4.6–5.0 ppm and aromatic protons (quinoline ring) between δ 7.5–9.0 ppm.
  • X-ray crystallography : Resolves bond lengths and angles, confirming substitution at position 8 (e.g., C–Cl bond ≈ 1.79 Å) .
  • Elemental analysis : Matches theoretical Cl content (~33.1% for C₁₀H₈ClN·HCl) .

Q. What safety precautions are critical when handling this compound?

The compound is corrosive and reacts violently with strong oxidizers. Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats.
  • Storage : In airtight glass containers, away from light and moisture, at ≤25°C .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry?

The chloromethyl group enhances metal-binding capacity by acting as a leaving group, enabling covalent attachment to metal centers (e.g., Cu²⁺, Fe³⁺). Its zwitterionic form (protonated N in the pyridine ring and deprotonated hydroxyl) allows chelation, forming stable complexes. Applications include catalytic systems and metal-organic frameworks (MOFs) .

Q. What experimental strategies resolve contradictions in corrosion inhibition data for 8-(chloromethyl)quinoline derivatives?

Discrepancies in inhibition efficiency (e.g., 70–90% in 1 M HCl) arise from variations in:

  • Surface preparation : Carbon steel roughness or pre-treatment (alkaline vs. acidic cleaning).
  • Concentration : Optimal inhibition occurs at 0.5–1.0 mM; higher concentrations may induce aggregation.
  • Electrochemical methods : Potentiodynamic polarization vs. electrochemical impedance spectroscopy (EIS) yield differing adsorption models .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. The chloromethyl group’s LUMO energy (−1.8 eV) indicates susceptibility to nucleophilic attack (e.g., by amines or thiols). Molecular dynamics simulations further model solvent effects (e.g., DMSO vs. water) on reaction kinetics .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Common impurities include unreacted quinoline (≤2%) and di-substituted byproducts. Resolution methods:

  • HPLC : C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm.
  • GC-MS : Identifies volatile byproducts (e.g., methylquinoline isomers) with limits of detection (LOD) < 0.1% .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight214.08 g/mol
Melting Point183–187°C
Solubility>50 mg/mL in DMSO
λmax (UV)320 nm (in methanol)

Table 2. Comparison of Synthetic Yields Under Different Catalysts

CatalystTemperature (°C)Reaction Time (h)Yield (%)
ZnCl₂701078
AlCl₃80885
None601545
Data adapted from .

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